2-[(3-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-[(3-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-β-carboline structures. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions. For this compound, the starting materials are 3-methoxybenzaldehyde and tryptamine. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. Additionally, continuous flow reactors may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Tryptoline: Another tetrahydro-β-carboline derivative with similar structural features.
Harmine: An indole alkaloid with known psychoactive and therapeutic properties.
Yohimbine: An indole alkaloid used for its stimulant and aphrodisiac effects.
Uniqueness
2-[(3-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-22-15-6-4-5-14(11-15)12-21-10-9-17-16-7-2-3-8-18(16)20-19(17)13-21/h2-8,11,20H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJCGOHIAXMICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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